molecular formula C12H16ClNO2 B2535900 N-Benzyl-(S)-proline Hydrochloride CAS No. 108-89-4; 92086-93-6

N-Benzyl-(S)-proline Hydrochloride

Cat. No.: B2535900
CAS No.: 108-89-4; 92086-93-6
M. Wt: 241.72
InChI Key: ZNWHWMURQWRKED-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-(S)-proline Hydrochloride: is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the proline ring, and it is typically available in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-(S)-proline Hydrochloride typically involves the benzylation of (S)-proline. One common method includes the reaction of (S)-proline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting N-Benzyl-(S)-proline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-(S)-proline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of N-Benzyl-(S)-proline.

    Reduction: Reduced forms of the compound, such as N-Benzyl-(S)-proline alcohol.

    Substitution: Various substituted proline derivatives depending on the substituent used.

Scientific Research Applications

N-Benzyl-(S)-proline Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-(S)-proline Hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylglycine Hydrochloride
  • N-Benzylalanine Hydrochloride
  • N-Benzylserine Hydrochloride

Uniqueness

N-Benzyl-(S)-proline Hydrochloride is unique due to its specific proline structure, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its benzyl group also provides additional functional versatility compared to other similar compounds.

Properties

CAS No.

108-89-4; 92086-93-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.72

IUPAC Name

(2S)-1-benzylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,14,15);1H/t11-;/m0./s1

InChI Key

ZNWHWMURQWRKED-MERQFXBCSA-N

SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O.Cl

solubility

not available

Origin of Product

United States

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